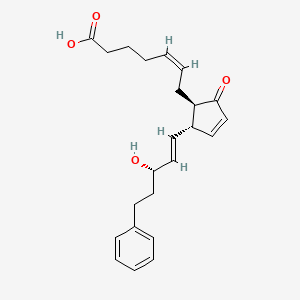

17-phenyl trinor Prostaglandin A2

Übersicht

Beschreibung

17-phenyl trinor Prostaglandin A2 is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots. This compound is designed to mimic the biological activity of natural prostaglandins with enhanced stability and potency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-phenyl trinor Prostaglandin A2 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopentane ring, introduction of the phenyl group, and the establishment of the trinor structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. This involves the use of large reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

17-Phenyltrinor-Prostaglandin A2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und die Eigenschaften der Verbindung verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die die Aktivität der Verbindung verbessern oder verändern

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden unter kontrollierten Bedingungen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von 17-Phenyltrinor-Prostaglandin A2.

Wissenschaftliche Forschungsanwendungen

17-Phenyltrinor-Prostaglandin A2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Prostaglandin-Analoga zu untersuchen.

Biologie: Untersucht wird seine Rolle in zellulären Signalwegen und seine Auswirkungen auf Zellproliferation und Apoptose.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Herz-Kreislauf-Erkrankungen und bestimmten Krebsarten untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der analytischen Chemie eingesetzt .

5. Wirkmechanismus

17-Phenyltrinor-Prostaglandin A2 übt seine Wirkung aus, indem es an spezifische Prostaglandinrezeptoren auf der Zelloberfläche bindet. Diese Bindung aktiviert intrazelluläre Signalwege, die zu verschiedenen physiologischen Reaktionen führen. Die Verbindung zielt hauptsächlich auf die EP1- und EP3-Rezeptoren ab, die an der Regulation von Entzündungen, Schmerzen und Gefäßtonus beteiligt sind .

Wirkmechanismus

17-phenyl trinor Prostaglandin A2 exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound primarily targets the EP1 and EP3 receptors, which are involved in regulating inflammation, pain, and vascular tone .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prostaglandin A2: Das natürliche Analogon mit ähnlicher biologischer Aktivität, aber geringerer Stabilität.

17-Phenyltrinor-Prostaglandin E2: Ein weiteres synthetisches Analogon mit unterschiedlicher Rezeptorselektivität und Wirksamkeit.

Prostaglandin F2α: Eine verwandte Verbindung mit unterschiedlichen physiologischen Wirkungen und Anwendungen

Einzigartigkeit

17-Phenyltrinor-Prostaglandin A2 ist einzigartig aufgrund seiner erhöhten Stabilität, erhöhten Wirksamkeit und spezifischen Rezeptorselektivität. Diese Eigenschaften machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

Overview

17-phenyl trinor Prostaglandin A2 (17-PTPGA2) is a synthetic analog of prostaglandins, specifically designed to enhance stability and potency compared to its natural counterparts. Prostaglandins are lipid compounds that play critical roles in various physiological processes, including inflammation, vascular regulation, and cellular signaling. This article explores the biological activity of 17-PTPGA2, focusing on its mechanisms of action, receptor interactions, and potential applications in research and medicine.

17-PTPGA2 primarily exerts its biological effects through binding to specific prostaglandin receptors on cell surfaces. The compound shows a particular affinity for the EP1 and EP3 receptors, which are involved in mediating inflammatory responses and regulating vascular tone. Upon binding, 17-PTPGA2 activates intracellular signaling pathways that lead to various physiological responses such as:

- Increased intracellular calcium mobilization : This is crucial for numerous cellular functions, including muscle contraction and neurotransmitter release.

- Activation of phospholipase C : This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate signaling cascades.

Comparative Biological Activity

The biological activity of 17-PTPGA2 can be compared with other prostaglandin analogs. Below is a summary table highlighting key differences in receptor selectivity and biological effects.

Case Studies and Experimental Data

-

Cellular Signaling Studies :

In studies conducted on human mesangial cells, 17-PTPGA2 was shown to induce desensitization of thromboxane receptors (TPα and TPβ) while enhancing signaling pathways through EP receptors. This suggests a complex interplay between different prostaglandin pathways that can vary based on cell type . -

Impact on Algal Growth :

Research involving microalgae demonstrated that the addition of 10 μM 17-PTPGA2 increased chlorophyll A production by Phaeodactylum tricornutum by approximately 20%. This indicates potential applications in biotechnology for enhancing algal biomass production . -

Inflammatory Response Modulation :

Prostaglandins are known to play significant roles in inflammation. Studies indicate that 17-PTPGA2 may modulate inflammatory responses by altering prostaglandin synthesis profiles during acute inflammation, thereby influencing immune cell recruitment and activity .

Applications in Medicine

The unique properties of 17-PTPGA2 make it a candidate for various therapeutic applications:

- Inflammatory Diseases : Due to its ability to modulate inflammatory pathways, it could be explored as a treatment for conditions like arthritis or asthma.

- Cardiovascular Health : Its effects on vascular tone regulation suggest potential uses in managing hypertension or other cardiovascular disorders.

- Cancer Research : Investigations into its role in apoptosis and cell proliferation could lead to new cancer therapies targeting specific signaling pathways influenced by prostaglandins.

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMAXTSZSCARIG-YPINUJMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.